Precise Mass Differentiation Enables Unambiguous Quantification in Complex Biological Matrices
Dyclonine-d9 hydrochloride (m/z 299.1 for [M+H]⁺) exhibits a +9 Da mass shift relative to unlabeled dyclonine (m/z 290.1), allowing complete baseline separation in the mass spectrometer without chromatographic resolution [1]. This mass difference is critical for accurate quantification, as it prevents any spectral overlap or cross-talk between the analyte and internal standard channels, a common limitation when using non-isotopic internal standards such as phentolamine (m/z 282.1) [1].
| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) in Positive ESI Mode |
|---|---|
| Target Compound Data | Dyclonine-d9: m/z 299.1 (calculated [M+H]⁺ based on +9 Da shift) |
| Comparator Or Baseline | Unlabeled dyclonine: m/z 290.1; Phentolamine (non-isotopic IS): m/z 282.1 |
| Quantified Difference | +9 Da mass shift for target compound relative to native analyte |
| Conditions | Electrospray ionization (ESI) positive mode; triple quadrupole MS |
Why This Matters
A +9 Da mass shift ensures zero spectral interference between the analyte and internal standard, enabling precise and accurate quantification in complex biological samples.
- [1] Zhang Y, et al. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution. J Pharm Biomed Anal. 2012;62:102-108. View Source
